molecular formula C13H11NO4S B12628834 Ethyl 2-nitro-3-(thiophen-3-yl)benzoate CAS No. 919087-92-6

Ethyl 2-nitro-3-(thiophen-3-yl)benzoate

Cat. No.: B12628834
CAS No.: 919087-92-6
M. Wt: 277.30 g/mol
InChI Key: ZZIQTXUOUSJSAF-UHFFFAOYSA-N
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Description

Ethyl 2-nitro-3-(thiophen-3-yl)benzoate is a compound that belongs to the class of nitrobenzoates, which are known for their diverse applications in organic synthesis and medicinal chemistry. The presence of the thiophene ring in its structure adds to its chemical versatility and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-nitro-3-(thiophen-3-yl)benzoate typically involves a multi-step process. One common method starts with the nitration of a suitable benzoate precursor, followed by the introduction of the thiophene ring through a coupling reaction. The final step involves esterification to form the ethyl ester. Reaction conditions often include the use of strong acids for nitration, palladium catalysts for coupling reactions, and acidic or basic conditions for esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-nitro-3-(thiophen-3-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-nitro-3-(thiophen-3-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-nitro-3-(thiophen-3-yl)benzoate largely depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The thiophene ring may also play a role in binding to specific enzymes or receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to the presence of both the nitro and thiophene groups, which confer unique chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential biological activity make it a valuable compound in research and industry .

Properties

CAS No.

919087-92-6

Molecular Formula

C13H11NO4S

Molecular Weight

277.30 g/mol

IUPAC Name

ethyl 2-nitro-3-thiophen-3-ylbenzoate

InChI

InChI=1S/C13H11NO4S/c1-2-18-13(15)11-5-3-4-10(12(11)14(16)17)9-6-7-19-8-9/h3-8H,2H2,1H3

InChI Key

ZZIQTXUOUSJSAF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1[N+](=O)[O-])C2=CSC=C2

Origin of Product

United States

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